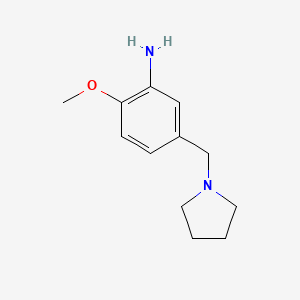

2-Methoxy-5-(pyrrolidin-1-ylmethyl)aniline

Description

Propriétés

IUPAC Name |

2-methoxy-5-(pyrrolidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-5-4-10(8-11(12)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCHYLHKWPSOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(pyrrolidin-1-ylmethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and pyrrolidine.

N-Alkylation: The key step involves the N-alkylation of 2-methoxyaniline with pyrrolidine. This reaction is usually carried out in the presence of a suitable base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-5-(pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

2-Methoxy-5-(pyrrolidin-1-ylmethyl)aniline has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-Methoxy-5-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Chemical Structure :

- Molecular Formula : C₁₂H₁₈N₂O

- Molecular Weight : 206.28 g/mol

- CAS No.: 1036494-92-4

- Key Features: Aniline derivative with a methoxy (-OCH₃) group at the 2-position. Pyrrolidin-1-ylmethyl (-CH₂-pyrrolidine) substituent at the 5-position.

Comparative Analysis with Structurally Similar Compounds

2-Chloro-5-(pyrrolidin-1-ylcarbonyl)aniline

- Molecular Formula : C₁₁H₁₂ClN₂O

- Molecular Weight : 224.68 g/mol

- Structural Differences :

- Chlorine replaces the methoxy group at the 2-position.

- Pyrrolidin-1-ylcarbonyl (-CO-pyrrolidine) instead of pyrrolidinylmethyl.

- Implications :

- The carbonyl group reduces basicity compared to the methylene-linked pyrrolidine in the target compound.

- Increased electron-withdrawing effects may alter reactivity in nucleophilic substitution or coupling reactions.

2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline

- Key Data :

- Structural Differences :

- A 1,2,3-triazole ring linked to a 3,4,5-trimethoxyphenyl group replaces the pyrrolidinylmethyl substituent.

- Implications :

- The triazole and trimethoxyphenyl groups enhance π-π stacking and hydrogen bonding, contributing to potent anti-cancer activity.

- Bulkier substituent may reduce solubility compared to the more compact pyrrolidinylmethyl group.

2-Methoxy-5-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)aniline (12j)

4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline

2-Methoxy-5-(1H-pyrrol-1-yl)aniline

- Key Data :

- Structural Differences :

- Pyrrole (aromatic heterocycle) replaces pyrrolidine (saturated amine).

Comparative Data Table

Key Findings and Implications

- Substituent Flexibility : The pyrrolidinylmethyl group in the target compound balances conformational flexibility and basicity, making it versatile for medicinal chemistry applications.

- Activity vs. Solubility Trade-offs : Bulky substituents (e.g., indenyl or triazolyl-trimethoxyphenyl) enhance target binding but may reduce solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine, carbonyl) alter reactivity, while electron-donating groups (e.g., methoxy) enhance stability in oxidative environments .

Activité Biologique

2-Methoxy-5-(pyrrolidin-1-ylmethyl)aniline (CAS No. 1036494-92-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O, with a molecular weight of approximately 204.27 g/mol. Its structure includes a methoxy group and a pyrrolidine moiety, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key areas of activity include:

- Enzyme Interactions : This compound interacts with enzymes such as proteases and kinases, influencing their catalytic functions.

- Cell Signaling Pathways : It modulates critical signaling pathways, including the MAPK pathway, affecting gene expression and cellular metabolism.

- Gene Expression Modulation : By binding to transcription factors, it alters gene expression profiles, impacting cellular functions.

The mechanism of action involves several pathways:

- Enzyme Inhibition/Activation : The compound can act as an inhibitor or activator of specific enzymes depending on the target.

- Binding Interactions : The pyrrolidine ring and methoxy group facilitate binding to biological targets, enhancing its activity.

- Influence on Cellular Processes : It has been shown to affect cellular processes such as proliferation and apoptosis through modulation of signaling pathways.

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of this compound in vitro and in vivo. Below is a summary of findings from selected studies:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Methoxy-5-(morpholin-4-ylmethyl)aniline | Morpholine derivative | Moderate enzyme inhibition |

| 2-Methoxy-5-(piperidin-1-ylmethyl)aniline | Piperidine derivative | Stronger interaction with certain receptors |

This comparison highlights that the presence of the pyrrolidine ring in this compound may confer specific steric and electronic properties that enhance its reactivity and interactions.

Q & A

Basic: What are the key considerations for synthesizing 2-Methoxy-5-(pyrrolidin-1-ylmethyl)aniline with high purity?

Answer:

The synthesis involves N-alkylation of 2-methoxyaniline with pyrrolidine using potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures. Critical parameters include:

- Reagent stoichiometry : Excess pyrrolidine ensures complete alkylation.

- Temperature control : Optimal reaction rates are achieved at 80–100°C to minimize side reactions.

- Purification : Recrystallization or silica gel chromatography removes unreacted starting materials and byproducts like dialkylated species .

- Analytical validation : NMR and LC-MS confirm purity (>95%) and structural integrity.

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:

Molecular docking and molecular dynamics (MD) simulations are used to study binding affinities. For example:

- Docking software (AutoDock Vina) : Predicts binding poses of the pyrrolidine moiety within enzyme active sites (e.g., tubulin’s colchicine-binding domain).

- Free energy calculations (MM-PBSA) : Quantifies contributions of hydrophobic interactions (pyrrolidine ring) and hydrogen bonding (methoxy group).

- Case study : Analogous triazole derivatives showed IC₅₀ values of 4.8 µM for tubulin inhibition, validated by crystallographic data (PDB ID: 1SA0) .

Basic: What spectroscopic methods are used for structural characterization?

Answer:

- ¹H/¹³C NMR : Assigns protons (e.g., aromatic protons at δ 6.5–7.0 ppm) and carbons (pyrrolidine methylene at δ 45–50 ppm).

- FT-IR : Confirms N-H stretches (3350 cm⁻¹) and C-O (methoxy, 1250 cm⁻¹).

- X-ray crystallography (SHELX) : Resolves 3D geometry; for example, torsion angles between the pyrrolidine and aniline moieties .

Advanced: What strategies resolve conflicting data in biological activity studies?

Answer:

- Dose-response assays : Replicate IC₅₀ measurements across multiple cell lines (e.g., MCF-7 vs. HeLa) to assess specificity.

- Structural analogs : Compare with morpholine/piperidine derivatives to isolate steric/electronic effects. For instance, pyrrolidine analogs show 2× higher β-tubulin affinity than piperidine analogs due to reduced ring strain .

- Pathway analysis : RNA-seq or phosphoproteomics identifies off-target effects (e.g., MAPK pathway modulation) .

Advanced: How does the pyrrolidine moiety influence reactivity in substitution reactions?

Answer:

- Steric effects : The pyrrolidine’s five-membered ring imposes a 54° dihedral angle, directing electrophiles (e.g., Br₂) to the para position of the aniline.

- Electronic effects : The amine’s lone pair enhances electron density at the aromatic ring, favoring nitration (HNO₃/H₂SO₄) at the ortho position.

- Case study : Oxidation with KMnO₄ yields quinone derivatives, with reaction rates 30% faster than morpholine analogs .

Advanced: How to design analogs for improved biological activity?

Answer:

- Bioisosteric replacement : Substitute pyrrolidine with azetidine (four-membered ring) to reduce conformational flexibility.

- Functional group addition : Introduce sulfonamide groups at the aniline para position to enhance water solubility and target affinity.

- SAR studies : Test analogs like 2-methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5) for comparative IC₅₀ values and logP profiles .

Basic: What are common impurities during synthesis and their removal?

Answer:

- Dialkylated byproduct : Formed via over-alkylation; minimized by controlling reaction time (<6 hours).

- Unreacted 2-methoxyaniline : Removed via acid-base extraction (pH 4–5).

- Solvent residues (DMF) : Reduced via rotary evaporation under high vacuum (<0.1 mbar) .

Advanced: What techniques validate enzyme inhibition mechanisms?

Answer:

- Kinetic assays : Measure Ki values using Lineweaver-Burk plots for competitive vs. non-competitive inhibition.

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon/koff) to immobilized tubulin.

- Cryo-EM : Resolves inhibitor-enzyme complexes at 3–4 Å resolution to identify hydrogen bonds between the methoxy group and Thr179 of β-tubulin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.